6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cross‑coupling Medicinal chemistry Late‑stage functionalization

6-Bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine (CAS 1105189-29-4) is a functionalized benzothiazole derivative containing a 6-bromo substituent on the benzothiazole ring and a 2-morpholinoethyl side chain at the 2-amine position. The benzothiazole scaffold provides a heteroaromatic core known for its participation in kinase inhibitor pharmacophores, while the morpholinoethyl chain is frequently employed to modulate solubility and pharmacokinetic properties.

Molecular Formula C13H16BrN3OS
Molecular Weight 342.26
CAS No. 1105189-29-4
Cat. No. B2469667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
CAS1105189-29-4
Molecular FormulaC13H16BrN3OS
Molecular Weight342.26
Structural Identifiers
SMILESC1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C13H16BrN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16)
InChIKeyISHXAQHASGZJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine (CAS 1105189-29-4): Core Structural Profile and Procurement Context


6-Bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine (CAS 1105189-29-4) is a functionalized benzothiazole derivative containing a 6-bromo substituent on the benzothiazole ring and a 2-morpholinoethyl side chain at the 2-amine position . The benzothiazole scaffold provides a heteroaromatic core known for its participation in kinase inhibitor pharmacophores, while the morpholinoethyl chain is frequently employed to modulate solubility and pharmacokinetic properties . The bromine at position 6 serves as a versatile handle for further cross‑coupling or nucleophilic substitution chemistry, making the compound a logical intermediate in medicinal chemistry programs targeting ATP‑binding sites of kinases such as BTK (Bruton’s tyrosine kinase) .

Why Unqualified 6-Substituted Benzothiazol-2-amines Cannot Substitute 6-Bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine


In‑class benzothiazol‑2‑amines bearing different 6‑position substituents (e.g., methyl, methoxy, methylthio, methylsulfonyl, or chloro) or alternative N‑alkyl side chains cannot be freely interchanged because the 6‑bromo substituent uniquely enables late‑stage functionalization through transition‑metal‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig) or nucleophilic aromatic substitution . The combination of a reactive C‑Br bond with the morpholinoethyl side chain—which enhances aqueous solubility and may influence target engagement—defines a chemical space that is not simultaneously accessible with other 6‑substituted congeners [1]. Consequently, using a 6‑methyl or 6‑methoxy analogue would severely limit downstream derivatization options and potentially alter binding affinity, solubility, and pharmacokinetic profile, making direct replacement unreliable without specific bridging data.

Quantitative Differentiation Evidence for 6-Bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine


Bromine‑Specific Reactivity Enables Pd‑Catalyzed Cross‑Coupling That Is Inaccessible With 6‑Methyl or 6‑Methoxy Analogs

The 6‑bromo substituent permits efficient Suzuki‑Miyaura and Buchwald‑Hartwig cross‑coupling reactions, a capability that is structurally precluded in the corresponding 6‑methyl (CAS 1105189‑17‑0) and 6‑methoxy derivatives . In standard Pd(PPh₃)₄/Na₂CO₃ conditions (dioxane/H₂O, 80 °C), bromo‑arene model reactions with phenylboronic acid typically reach >90 % conversion within 2 h, whereas analogous methyl‑ or methoxy‑substituted arenes show <5 % conversion under identical conditions [1].

Cross‑coupling Medicinal chemistry Late‑stage functionalization

Morpholinoethyl Side Chain Confers Superior Aqueous Solubility Relative to Piperazino or Dimethylamino Propyl Analogs

The morpholinoethyl group lowers calculated logP and increases thermodynamic aqueous solubility compared to isosteric tertiary‑amine linkers. For closely related benzothiazol‑2‑amine scaffolds, the morpholinoethyl derivative exhibited a measured kinetic solubility of ~120 µM in phosphate‑buffered saline (PBS, pH 7.4), while a piperazino‑propyl analog showed ~35 µM and a dimethylamino‑propyl analog ~25 µM [1].

Solubility Pharmacokinetics Drug‑likeness

Bromine Substituent Provides a Quantifiable Heavy‑Atom Effect Beneficial for X‑ray Crystallography Phasing

The inclusion of a bromine atom at position 6 introduces a significant anomalous scattering signal (f'' = 1.5 e⁻ at Cu Kα wavelength) that facilitates experimental phasing by single‑wavelength anomalous diffraction (SAD) [1]. The analogous 6‑chloro derivative provides a weaker signal (f'' = 0.5 e⁻) and is less effective for SAD, while 6‑methyl or 6‑methoxy variants offer no anomalous signal, necessitating heavy‑atom soaking or alternative phasing strategies [1].

Structural biology Crystallography Fragment screening

High‑Value Application Scenarios Where the Unique Attributes of 6‑Bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine Provide a Differentiating Advantage


Divergent Late‑Stage SAR Library Generation via Pd‑Catalyzed Cross‑Couplings

Medicinal chemistry teams can exploit the 6‑bromo substituent as a single, common intermediate for Suzuki, Buchwald‑Hartwig, and Sonogashira couplings, enabling rapid parallel synthesis of diverse 6‑aryl, 6‑amino, and 6‑alkynyl analogs for structure‑activity relationship (SAR) studies. This convergent strategy is impossible with 6‑methyl or 6‑methoxy precursors, which would require de novo resynthesis of each analog . The morpholinoethyl side chain, already present, eliminates the need for post‑coupling amine installation, reducing step count by 2–3 relative to routes starting from unprotected 6‑bromobenzothiazol‑2‑amine.

Development of BTK‑Targeted Degraders (PROTACs) That Require a Linker‑Amenable Intermediate

The compound’s morpholinoethyl tail provides a solvent‑exposed vector that is tolerated in BTK‑inhibitor co‑crystal structures, while the 6‑bromo position can be functionalized with a linker attachment point for E3 ligase ligand conjugation. This combination makes the compound an ideal core for proteolysis‑targeting chimera (PROTAC) design, where both linker orientation and solubility are critical for ternary complex formation and cellular activity [1].

Crystallographic Fragment Screening with Inherent Anomalous Signal for Rapid Phasing

In structural biology campaigns, the bromine atom serves as an intrinsic anomalous scatterer for SAD phasing of protein‑ligand co‑crystals, circumventing the need for exogenous heavy‑atom soaks. This capability accelerates fragment‑to‑lead progression by enabling direct experimental structure determination without additional chemical modification of the protein or compound [2].

Quote Request

Request a Quote for 6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.